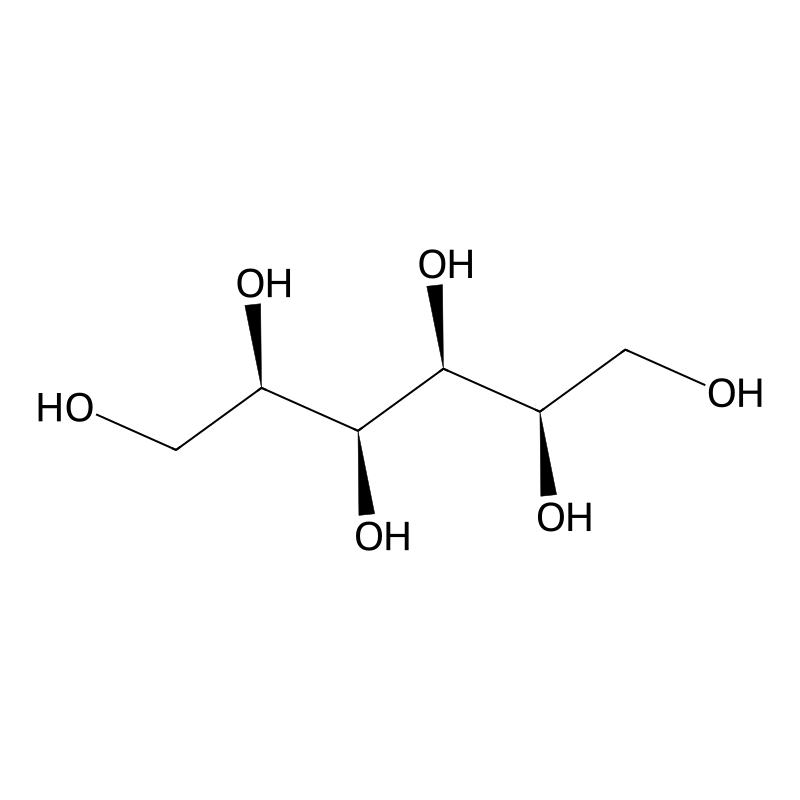

D-Iditol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Iditol is a six-carbon sugar alcohol (hexitol), and the D-enantiomer of L-Iditol. As one of the rarer hexitols, its procurement is typically driven by its specific stereochemistry—(2R,3S,4S,5R)—which makes it a valuable chiral building block for specialized chemical synthesis and a specific substrate in biochemical research. Unlike commodity sugar alcohols such as D-Sorbitol, D-Iditol's utility is not based on bulk properties like sweetness or humectancy, but on the precise spatial arrangement of its hydroxyl groups, which is critical for stereocontrolled reactions and enzymatic recognition.

Substituting D-Iditol with seemingly similar sugar alcohols like its enantiomer (L-Iditol) or common diastereomers (D-Sorbitol, D-Mannitol) will lead to process failure in stereospecific applications. In asymmetric synthesis, using an incorrect stereoisomer will yield the wrong enantiomer or a completely different molecular structure, compromising the final product's biological activity or material properties. Similarly, in biochemical assays, enzyme specificity dictates that D-Iditol cannot be replaced by other hexitols without fundamentally altering reaction kinetics or preventing the reaction entirely, as enzymes distinguish between subtle differences in hydroxyl group orientation.

References

- [1] Galmarini, M. V., et al. "Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides." Carbohydrate research 337.7 (2002): 607-611.

- [3] Muniruzzaman, S., et al. "Inhibition of glycoprotein processing by L-fructose and L-xylulose." Glycobiology 6.8 (1996): 795-803.

Differential Substrate Specificity in Enzymatic Reactions: D-Iditol vs. D-Sorbitol

Sorbitol dehydrogenase (which also acts as an L-iditol 2-dehydrogenase) displays differential activity towards various polyol substrates. While the enzyme can oxidize D-Sorbitol, its velocity is lower with other polyols like iditol. One analysis notes that while D-Sorbitol is readily oxidized, iditol and allitol are processed at a lower velocity, and other common polyols like mannitol do not react at all. This selectivity makes D-Iditol a specific tool for characterizing certain enzymatic pathways, distinct from the more common D-Sorbitol.

| Evidence Dimension | Enzymatic Oxidation Rate |

| Target Compound Data | Oxidized with lower velocity by sorbitol dehydrogenase. |

| Comparator Or Baseline | D-Sorbitol (oxidized at a higher velocity); D-Mannitol (does not react). |

| Quantified Difference | Qualitatively lower reaction velocity compared to D-Sorbitol. |

| Conditions | Assay for sorbitol dehydrogenase (SDH) activity. |

For researchers studying polyol metabolism or using enzymes for biotransformation, D-Iditol's distinct reaction kinetics provide a necessary control and alternative substrate to the more common D-Sorbitol.

Precursor for Stereochemically Defined Polymers: The D-Iditol vs. L-Iditol Advantage

The stereochemistry of monomers is critical in producing regioregular polymers with predictable properties. Research has demonstrated the synthesis of AABB-type polyamides using diamine monomers derived from sugar alcohols. Specifically, a 1,6-diamino derivative of L-iditol was synthesized and used as a monomer. This establishes a clear precedent for using the iditol backbone. By extension, using the enantiomeric D-Iditol as the starting material would allow for the synthesis of the corresponding enantiomeric polyamide. This provides a direct route to polymers with controllably different chirality, which can affect properties such as thermal behavior, degradation, and interaction with other chiral molecules.

| Evidence Dimension | Chiral Polymer Synthesis |

| Target Compound Data | Serves as a precursor to chiral diamine monomers for stereoregular polyamides with a specific D-configuration. |

| Comparator Or Baseline | L-Iditol, which serves as a precursor to the enantiomeric L-configuration polymer. |

| Quantified Difference | Provides access to the opposite polymer stereoisomer compared to L-Iditol. |

| Conditions | Synthesis of 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol for active ester polycondensation. |

For material scientists developing advanced bio-based polymers, D-Iditol is a necessary raw material to control polymer stereochemistry, enabling the creation of materials with unique and specific properties not achievable with L-Iditol or achiral diols.

Differentiated Solubility Profile for Selective Processing and Formulation

D-Iditol exhibits a distinct solubility profile that can be leveraged in process chemistry. It is reported as being soluble in water and PBS (pH 7.2), but insoluble in ethanol. This contrasts with the more common sugar alcohol D-Sorbitol, which is known to be soluble in water but also slightly soluble in cold ethanol and soluble in hot ethanol. This difference allows for process design choices, such as using ethanol as an anti-solvent to selectively precipitate or crystallize D-Iditol from a mixture containing more ethanol-soluble impurities, or for formulating in non-aqueous systems where insolubility is desired.

| Evidence Dimension | Solubility in Ethanol |

| Target Compound Data | Insoluble. |

| Comparator Or Baseline | D-Sorbitol: Slightly soluble in cold ethanol, soluble in hot ethanol. |

| Quantified Difference | Qualitative difference in solubility, enabling separation and unique formulation. |

| Conditions | Standard laboratory conditions for solubility. |

This solubility difference is a key procurement-relevant factor for process chemists who can use it to improve purification efficiency, reduce reliance on chromatography, and design specific formulation systems.

Asymmetric Synthesis of Chiral Molecules

As a chiral building block, D-Iditol is the required starting material for multi-step syntheses where the target molecule's efficacy or function depends on the specific (2R,3S,4S,5R) configuration of its core structure. This is critical in developing single-enantiomer pharmaceuticals or specialized chiral ligands.

Biochemical Probes for Studying Polyol Dehydrogenases

Given its distinct interaction with enzymes like sorbitol dehydrogenase compared to D-sorbitol, D-Iditol is an essential tool for researchers mapping metabolic pathways or characterizing enzyme kinetics and substrate specificity. Its use allows for the deconvolution of enzymatic activities that may be ambiguous when using more common substrates.

Development of Novel Stereoregular Polymers

For materials science applications requiring precise control over macromolecular structure, D-Iditol serves as a monomer precursor for bio-based polymers with a specific chirality. This enables the systematic study of how stereochemistry influences material properties like crystallinity, degradation rates, and biological interactions, a level of control not possible with achiral or racemic precursors.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

BP8KW73WMG

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

50-70-4

9001-32-5

24557-79-7

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types